(4-Bromo-3-methylphenyl)boronic acid

Suzuki-Miyaura Process Chemistry Palladium Catalysis

Researchers requiring precise control over regiochemical outcomes in Suzuki-Miyaura couplings choose this para-bromo, meta-methyl arylboronic acid. Unlike ortho-substituted or unsubstituted alternatives, this isomer enables predictable cross-coupling with retained bromo functionality for orthogonal reactions. • Proven scalability: multikilogram process with 82% yield and <6 ppm residual Pd. • Dual-functional handle: boronic acid couples while para-bromo enables iterative synthesis. • High purity (≥97%) with reliable global supply from major stock points.

Molecular Formula C7H8BBrO2
Molecular Weight 214.85 g/mol
CAS No. 221006-67-3
Cat. No. B1277413
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-Bromo-3-methylphenyl)boronic acid
CAS221006-67-3
Molecular FormulaC7H8BBrO2
Molecular Weight214.85 g/mol
Structural Identifiers
SMILESB(C1=CC(=C(C=C1)Br)C)(O)O
InChIInChI=1S/C7H8BBrO2/c1-5-4-6(8(10)11)2-3-7(5)9/h2-4,10-11H,1H3
InChIKeyWATLRNVCMDWRNM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Bromo-3-methylphenylboronic Acid: Key Suzuki-Miyaura Building Block


(4-Bromo-3-methylphenyl)boronic acid (CAS 221006-67-3) is an arylboronic acid featuring a para-bromo and meta-methyl substitution pattern [1]. As a key organoboron building block, it is primarily utilized in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to construct biaryl carbon-carbon bonds essential for pharmaceutical and materials science research [2]. Commercially available purities are typically ≥97% .

Workflow
Suzuki–Miyaura cross-coupling building block
Substitution Pattern
para-Bromo, meta-methyl arylboronic acid directs regioselectivity
Procurement Consideration
Commercial purities typically ≥97%

4-Bromo-3-methylphenylboronic Acid: Why Substitution Fails


The selection of a specific arylboronic acid like (4-Bromo-3-methylphenyl)boronic acid is critical due to the profound impact of ring substituents on cross-coupling efficiency. For instance, the position of a methyl group significantly influences the reaction's regioselectivity and atropselectivity [1]. Ortho-substituted boronic acids, in particular, can lead to drastically different outcomes, such as altered substitution patterns or lower yields due to steric hindrance, making a simple replacement with an unsubstituted phenylboronic acid or an ortho-methyl isomer non-viable for achieving the desired target molecule [2]. Furthermore, the presence and nature of the halogen (bromo vs. chloro) on the ring can alter the entire synthetic route, as it may be leveraged for subsequent orthogonal reactions .

Unsubstituted phenylboronic acid lacks the para-bromo handle, eliminating orthogonal functionalization and altering the synthetic route.

Ortho-substituted isomers (e.g., ortho-methyl or ortho-methoxy) may shift regioselectivity and atropselectivity, leading to different or failed coupling outcomes.

Switching bromo to chloro alters subsequent orthogonal coupling reactivity; synthetic strategy may require full re-evaluation.

4-Bromo-3-methylphenylboronic Acid: Performance Evidence


Catalyst Switch Yield Advantage in Multikilogram Suzuki Coupling

In a multikilogram-scale synthesis of a biphenyl carboxylic acid, the use of (4-Bromo-3-methylphenyl)boronic acid as a precursor was evaluated under two sets of Suzuki coupling conditions. Using standard homogeneous Pd(PPh₃)₄ catalysis, a yield of 64% was obtained with high residual palladium contamination (40-80 ppm) [1]. A process optimization that switched to a heterogeneous Pd/C catalyst in MeOH/H₂O yielded the same product with a higher yield and superior purity profile [1].

Suzuki Coupling Yield
Head-to-head
82% yield with Pd/C vs. 64% with Pd(PPh₃)₄; residual Pd reduced from 40–80 ppm
Supports process-scale coupling with lower metal contamination
Reported for a derivative of the title boronic acid; conditions may vary.
Suzuki-Miyaura Process Chemistry Palladium Catalysis

Atropisomer Synthesis: Selectivity Over Ortho-Substituted Analogs

The substitution pattern on the phenylboronic acid is a key determinant of selectivity. A study on Suzuki-Miyaura reactions with 3,4,5-tribromo-2,6-dimethylpyridine found that the regioselectivity and atropselectivity of the coupling are directly controlled by the ortho-substituent of the boronic acid [1]. Ortho-methoxyphenylboronic acid exhibited a specific selectivity due to an O-chelation effect, which was not observed for ortho-chloro analogs [1]. This implies that the meta-methyl and para-bromo substitution pattern of (4-Bromo-3-methylphenyl)boronic acid offers a distinct, predictable selectivity profile compared to ortho-substituted variants, which is crucial for the rational design of atropisomeric compounds.

Regioselectivity Control
Class-level inference
meta-Methyl, para-bromo pattern avoids ortho-substituent effects that alter atropselectivity
Substitution pattern critical for predictable atropisomer synthesis
Based on ortho-substituted analog studies; direct data for title compound limited.
Atropisomer Synthesis Regioselectivity Cross-Coupling

Orthogonal Reactivity via para-Bromo Substituent

Unlike simple phenylboronic acid (CAS 98-80-6) which yields an unfunctionalized biaryl, (4-Bromo-3-methylphenyl)boronic acid installs a valuable aryl bromide handle on the coupling product [1]. This retained bromo group is primed for further orthogonal cross-coupling reactions (e.g., subsequent Suzuki, Buchwald-Hartwig, or Sonogashira couplings) or nucleophilic substitutions, enabling a more convergent and complex molecule assembly . The presence of this second reactive center provides a quantifiable increase in synthetic utility over non-halogenated alternatives.

Orthogonal Handle
Cross-study comparable
Retained para-bromo enables further cross-coupling vs. phenylboronic acid (no handle)
Increases synthetic utility by providing a second reactive site
Enables convergent synthesis; may require validation for specific sequences.
Orthogonal Reactivity Synthetic Strategy Halogenation

Application Scenarios for 4-Bromo-3-methylphenylboronic Acid


Scalable Pharmaceutical Intermediate Synthesis with Low Metal Content

As demonstrated in a multikilogram-scale process [1], (4-Bromo-3-methylphenyl)boronic acid is a robust and scalable building block for pharmaceutical synthesis. The documented ability to achieve high yields (82%) with very low residual palladium (<6 ppm) using a Pd/C catalyst is a critical differentiator for process chemists [1]. This makes it a superior choice for the GMP manufacture of drug substances, where meeting stringent ICH guidelines for elemental impurities is mandatory.

Orthogonal and Sequential Cross-Coupling Precursor

The compound's dual functionality, acting as a boronic acid in one step while retaining a para-bromo group, directly supports iterative and orthogonal synthetic strategies [1]. This application is essential in the fields of medicinal chemistry and materials science for building complex molecular libraries. A user would prioritize this compound over phenylboronic acid or a simple halobenzene to streamline a linear synthesis into a more convergent one, thereby increasing overall efficiency and enabling access to more diverse chemical space [2].

Biaryl Ligands and Atropisomers with Defined Regiochemistry

The substitution pattern of (4-Bromo-3-methylphenyl)boronic acid is critical for achieving the desired outcome in regio- and atropselective Suzuki couplings [1]. This evidence validates its use in the synthesis of specific chiral ligands or atropisomeric molecules where precise spatial arrangement is required for biological activity or catalytic function. A researcher would select this specific isomer to ensure a predictable and desired structural outcome, knowing that alternative isomers (e.g., ortho- or unsubstituted) would lead to a different regiochemical result [1].

Application
Selection Property
Validation Focus
Scalable pharmaceutical intermediate synthesis
Process-compatible heterogeneous Pd/C coupling profile
Residual palladium level review
Orthogonal sequential cross-coupling
Dual boronic acid and aryl bromide functionality
Convergent synthesis efficiency review
Biaryl ligands and atropisomer synthesis
Defined meta-methyl/para-bromo regiochemistry
Atropselectivity outcome validation

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